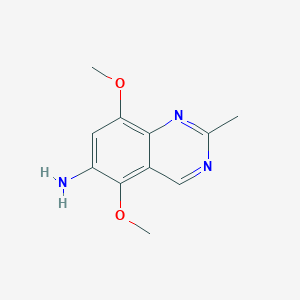
5,8-Dimethoxy-2-methylquinazolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-2-methylquinazolin-6-amine is a quinazoline derivative with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is characterized by its two methoxy groups at positions 5 and 8, a methyl group at position 2, and an amine group at position 6 on the quinazoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-methylquinazolin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-nitroaniline and dimethoxyaniline.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dimethoxy-2-methylquinazolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
5,8-Dimethoxy-2-methylquinazolin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-2-methylquinazolin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-Dimethoxyquinazoline: Lacks the methyl and amine groups.
2-Methylquinazoline: Lacks the methoxy and amine groups.
6-Aminoquinazoline: Lacks the methoxy and methyl groups.
Uniqueness
5,8-Dimethoxy-2-methylquinazolin-6-amine is unique due to the presence of both methoxy groups and the amine group, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
5,8-dimethoxy-2-methylquinazolin-6-amine |
InChI |
InChI=1S/C11H13N3O2/c1-6-13-5-7-10(14-6)9(15-2)4-8(12)11(7)16-3/h4-5H,12H2,1-3H3 |
Clé InChI |
SACCMOIVRDLTPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C(=C2C=N1)OC)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)

![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)



![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)

